molecular formula C12H18N2O B8630126 4-Pentoxybenzenecarboximidamide

4-Pentoxybenzenecarboximidamide

Cat. No.: B8630126
M. Wt: 206.28 g/mol
InChI Key: DTAPEYWGFRAQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pentoxybenzenecarboximidamide is an organic compound with the molecular formula C12H18N2O It is characterized by a benzamidine group substituted with a pentyloxy group at the para position

Preparation Methods

The synthesis of 4-Pentoxybenzenecarboximidamide typically involves the reaction of 4-(pentyloxy)benzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired benzamidine derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of solvents to enhance reaction efficiency .

Chemical Reactions Analysis

4-Pentoxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the benzamidine group to primary amines.

    Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

4-Pentoxybenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pentoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidine group is known to act as a reversible competitive inhibitor of serine proteases, which are enzymes involved in various biological processes. By binding to the active site of these enzymes, this compound can inhibit their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

4-Pentoxybenzenecarboximidamide can be compared with other benzamidine derivatives, such as:

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-pentoxybenzenecarboximidamide

InChI

InChI=1S/C12H18N2O/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H3,13,14)

InChI Key

DTAPEYWGFRAQCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

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